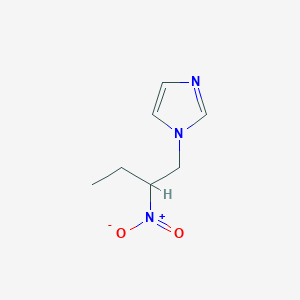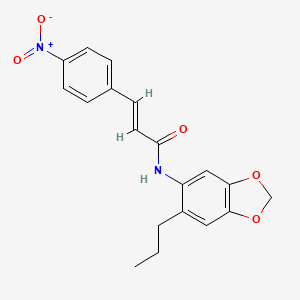
(2E)-3-(4-nitrophenyl)-N-(6-propyl-1,3-benzodioxol-5-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group and a benzodioxolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE typically involves a multi-step process:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Synthesis of the benzodioxolyl intermediate: This step involves the formation of the benzodioxole ring system, often through cyclization reactions.
Coupling of intermediates: The final step involves coupling the nitrophenyl and benzodioxolyl intermediates through a condensation reaction to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its specific functional groups.
Medicine
In medicinal chemistry, (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the benzodioxolyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
(2E)-3-(4-NITROPHENYL)-N-(6-ETHYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Similar structure with an ethyl group instead of a propyl group.
(2E)-3-(4-AMINOPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Similar structure with an amino group instead of a nitro group.
Uniqueness
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is unique due to the combination of its nitrophenyl and benzodioxolyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C19H18N2O5 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(E)-3-(4-nitrophenyl)-N-(6-propyl-1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O5/c1-2-3-14-10-17-18(26-12-25-17)11-16(14)20-19(22)9-6-13-4-7-15(8-5-13)21(23)24/h4-11H,2-3,12H2,1H3,(H,20,22)/b9-6+ |
InChIキー |
LKWJRSFMSOAVQU-RMKNXTFCSA-N |
異性体SMILES |
CCCC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OCO2 |
正規SMILES |
CCCC1=CC2=C(C=C1NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11073968.png)
![2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11073975.png)
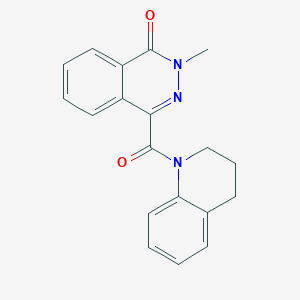
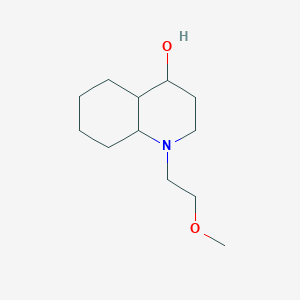
![methyl 4-({[(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-(prop-2-en-1-ylimino)-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11073982.png)
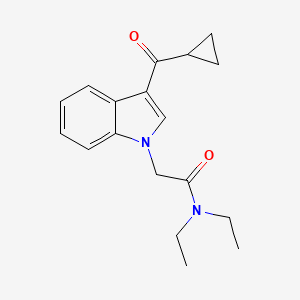
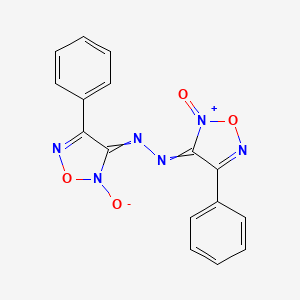
![5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B11074014.png)
![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(piperidin-1-yl)methanone](/img/structure/B11074015.png)
![3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11074022.png)
![N-{2-[(2,4-dichlorophenyl)carbamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B11074044.png)
![(2'-Oxo-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indol]-4-YL)methyl salicylate](/img/structure/B11074046.png)
![1'-methyl-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11074047.png)
